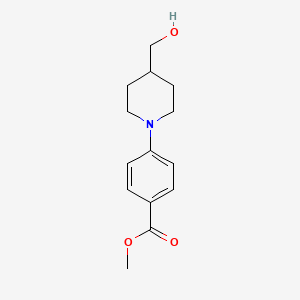
1,5-Difluoro-2-methyl-4-nitrobenzene
Descripción general
Descripción
1,5-Difluoro-2-methyl-4-nitrobenzene is an organic compound that is a combination of an organic fluorine compound and a nitro compound . It is generally used as an intermediate in organic synthesis .
Synthesis Analysis
The synthesis of 2,5-difluoro-4-nitrotoluene, which is another name for this compound, usually involves fluorination and nitration reactions . Initially, 2,5-dichlorotoluene reacts with an excess of a fluorinating agent to produce 2,5-difluorotoluene. Then, 2,5-difluorotoluene reacts with a nitrating agent to produce 2,5-difluoro-4-nitrotoluene .Molecular Structure Analysis
The molecular formula of this compound is C7H5F2NO2 . The average mass is 173.117 Da and the monoisotopic mass is 173.028839 Da .Chemical Reactions Analysis
The synthesis of this compound involves fluorination and nitration reactions . The compound 2,5-dichlorotoluene reacts with a fluorinating agent to produce 2,5-difluorotoluene. Then, 2,5-difluorotoluene reacts with a nitrating agent to produce 2,5-difluoro-4-nitrotoluene .Physical And Chemical Properties Analysis
This compound appears as a colorless or pale yellow crystal or powder . It has a melting point of 25°C, a boiling point of 251°C, and a density of 1.374 g/cm³ . The compound is slightly soluble in water .Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivative Formation
1,5-Difluoro-2-methyl-4-nitrobenzene has been a subject of interest in chemical synthesis. Its derivatives, such as 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives of nitrobenzene, are synthesized to explore the effects of introducing fluorine-containing, electron-withdrawing substituents. These modifications activate the halogen substituent towards nucleophilic attack, enabling further chemical transformations and synthesizing novel compounds like trifluralin analogues and fluorine-containing derivatives of benzothiazole N-oxide (Sipyagin et al., 2004).
Molecular Structure and Conformation Studies
The compound and its derivatives have been utilized in studying molecular structures and conformations. Investigations into the internal rotation potential and structure of various fluorine-substituted nitrobenzenes have revealed insights into the planarity and non-planarity of these molecules. Parameters for structural relaxation during internal rotation have been calculated, improving the fit by internal rotation models to observed rotational constants (Larsen & Nielsen, 2014).
Nucleophilic Substitution Reactions
This compound undergoes nucleophilic substitution reactions, allowing the introduction of various groups into the benzene ring. Studies have shown that fluorine atoms are preferentially displaced over nitro groups, leading to the formation of distinct compounds. X-ray single crystal structure determinations have been used to characterize these compounds, enhancing our understanding of their structural properties (Plater & Harrison, 2023).
Electrophilic Aromatic Substitution Reactions
The compound is also involved in electrophilic aromatic substitution reactions. Studies have detailed the selective abstraction of benzylic H-atom and the subsequent trapping of the generated benzyl radical. This process opens up synthetic possibilities and helps in understanding the mechanism of the H-abstraction/spin trapping process (Dou et al., 2005).
Reactions with Strong Bases
Reactions involving this compound and strong bases in specific solvents have been explored. These reactions have led to the identification of reaction products and have provided insights into the kinetics and mechanisms of these reactions, expanding the understanding of the reactivity of fluoronitrobenzenes (Gierczyk et al., 2003).
Safety and Hazards
1,5-Difluoro-2-methyl-4-nitrobenzene is considered hazardous. It is harmful if swallowed, in contact with skin, and if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . When handling this compound, it is recommended to wear appropriate protective equipment, such as protective eyewear and gloves . It should be stored sealed, away from oxidizing agents and combustibles .
Mecanismo De Acción
Target of Action
Nitrobenzene compounds are generally known to interact with various enzymes and proteins within biological systems .
Mode of Action
Nitrobenzene compounds typically undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile (the nitro group in this case) forms a sigma bond with the benzene ring, generating a positively charged intermediate. This intermediate then undergoes a second step where a proton is removed, yielding a substituted benzene ring .
Biochemical Pathways
Nitrobenzene compounds are often used in organic synthesis as intermediates, suggesting they may interact with a variety of biochemical pathways .
Pharmacokinetics
The compound’s physical properties such as its boiling point, melting point, and density may influence its pharmacokinetic behavior.
Result of Action
Nitrobenzene compounds are generally known to have a wide range of biological activities, depending on their specific structures and the biological systems they interact with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,5-Difluoro-2-methyl-4-nitrobenzene. For instance, the compound should be stored in a sealed, dry, room temperature environment, away from oxidizing agents and combustible materials . It is also important to avoid direct skin contact and inhalation of its dust .
Análisis Bioquímico
Biochemical Properties
1,5-Difluoro-2-methyl-4-nitrobenzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including enzymes involved in detoxification processes. For example, it can act as a substrate for cytochrome P450 enzymes, which are responsible for the oxidative metabolism of many xenobiotics. The interactions between this compound and these enzymes often involve the formation of reactive intermediates that can further react with cellular components .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to the activation of stress response pathways, such as the MAPK pathway, which can result in changes in gene expression and cellular behavior . Additionally, this compound can impact cellular metabolism by affecting the activity of key metabolic enzymes, leading to alterations in metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific sites on enzymes and proteins, leading to enzyme inhibition or activation. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods, leading to the formation of degradation products that may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies has been shown to result in cumulative effects on cellular function, including alterations in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal or no observable effects, while at higher doses, it can induce toxic or adverse effects. For example, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies . Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by conjugation reactions, such as glucuronidation and sulfation . The interactions between this compound and these metabolic enzymes can affect metabolic flux and the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be localized to specific organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its biological effects . Targeting signals and post-translational modifications may also play a role in directing this compound to particular subcellular compartments .
Propiedades
IUPAC Name |
1,5-difluoro-2-methyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVAZYONIKSNFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595655 | |
| Record name | 1,5-Difluoro-2-methyl-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
179011-38-2 | |
| Record name | 1,5-Difluoro-2-methyl-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



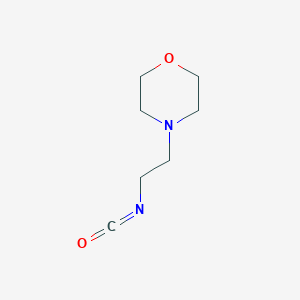

![2-Chloro-1-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B1358225.png)
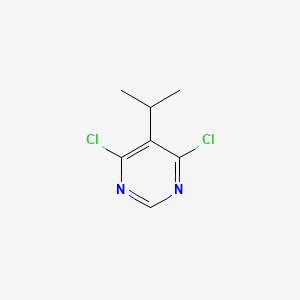

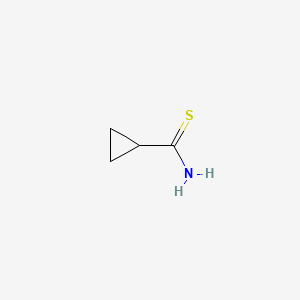
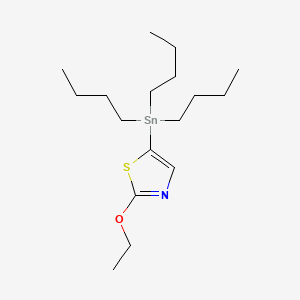
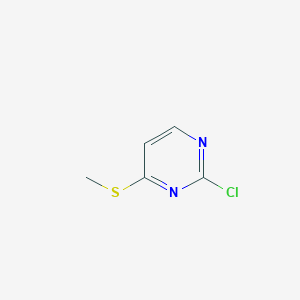

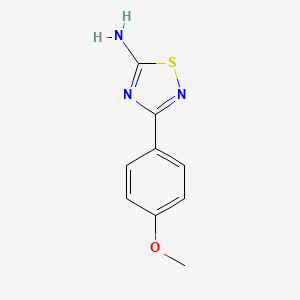

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1358247.png)
![Methyl 7-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B1358251.png)
